molecular formula C9H10N2O4S B1606815 N-cyclopropyl-2-nitrobenzenesulfonamide CAS No. 400839-43-2

N-cyclopropyl-2-nitrobenzenesulfonamide

Cat. No. B1606815
M. Wt: 242.25 g/mol
InChI Key: PLZDNGPITOUOSM-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C9H10N2O4S . It has a molecular weight of 242.25 g/mol . The IUPAC name for this compound is N-cyclopropyl-2-nitrobenzenesulfonamide .


Molecular Structure Analysis

The InChI code for “N-cyclopropyl-2-nitrobenzenesulfonamide” is InChI=1S/C9H10N2O4S/c12-11(13)8-3-1-2-4-9(8)16(14,15)10-7-5-6-7/h1-4,7,10H,5-6H2 . The Canonical SMILES is C1CC1NS(=O)(=O)C2=CC=CC=C2N+[O-] .


Physical And Chemical Properties Analysis

“N-cyclopropyl-2-nitrobenzenesulfonamide” has a topological polar surface area of 100 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Characterization

N-cyclopropyl-2-nitrobenzenesulfonamide and related compounds have been synthesized and characterized using various analytical and spectroscopic techniques. These compounds have been analyzed for their structural and electronic properties using density functional theory (DFT) calculations and compared with experimental results, demonstrating excellent agreement. The studies provide insights into the vibrational wave numbers, molecular electrostatic potential, and local reactivity descriptors of these compounds, facilitating their application in chemical research and drug design (Murthy et al., 2018).

Synthetic Methodology for Amines

A versatile synthetic method utilizing nitrobenzenesulfonamides as both a protecting and activating group has been developed. This methodology allows for the efficient synthesis of secondary amines under mild conditions, offering a significant advantage for the synthesis of natural polyamines and macrocyclic compounds. The ease of deprotection of the Ns group highlights its utility in complex organic syntheses (Kan & Fukuyama, 2004).

Click Chemistry Applications

The development of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) for use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions demonstrates the utility of N-cyclopropyl-2-nitrobenzenesulfonamide derivatives in click chemistry. The reactivity of the alkyne can be adjusted by varying the N-functionalities, showcasing the potential of these compounds in bioconjugation and drug discovery (Kaneda et al., 2017).

Electrophilic Nitrogen Source for Diamination

N,N-dichloro-2-nitrobenzenesulfonamide has been identified as an effective electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones. This metal-free reaction proceeds under mild conditions and demonstrates the potential of nitrobenzenesulfonamides in organic synthesis, particularly for the preparation of diamine products with controllable regio- and stereochemistry (Pei et al., 2003).

Antimycobacterial Agents

Research into the design and synthesis of sulfonamide derivatives has led to the discovery of compounds with potent antimycobacterial activity. Specifically, N-Benzyl-2,4-dinitrobenzenesulfonamide has been shown to have higher inhibitory activity against Mycobacterium tuberculosis than the clinical agent isoniazid, highlighting the therapeutic potential of sulfonamide derivatives in treating tuberculosis and other bacterial infections (Malwal et al., 2012).

Safety And Hazards

“N-cyclopropyl-2-nitrobenzenesulfonamide” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with suitable personal protective equipment .

properties

IUPAC Name

N-cyclopropyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c12-11(13)8-3-1-2-4-9(8)16(14,15)10-7-5-6-7/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZDNGPITOUOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355323
Record name N-cyclopropyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-nitrobenzenesulfonamide

CAS RN

400839-43-2
Record name N-cyclopropyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a −78° C. mixture of cyclopropylamine (10 g, 1.75 mmol) in CH2Cl2 (100 mL) was added a solution of 2-nitrobenzene sulfonyl chloride (22.1 g, 85.7 mmol) and the mixture was stirred for 12 h. The mixture was washed with 1N HCl dried over MgSO4 then concentrated to give 18.7 g, (88%) of a N-Cyclopropyl-2-nitro-benzenesulfonamide as a tan solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of cyclopropylamine (1.0 g, 18 mmol) and triethylamine (3.7 mL, 27 mmol) in tetrahydrofuran (20 mL) was added 2-nitrobenzenesulfonyl chloride (3.9 g, 18 mmol) at 0° C., and the mixture was stirred at 0° C. for 1 hour. The solvent was distilled off under reduced pressure, and the residue was diluted with ethyl acetate. The reaction solution was washed with water and saturated brine and dried over magnesium sulfate. The solid was filtered off, and the filtrate was concentrated. The residue was purified with silica gel column chromatography (hexane:ethyl acetate=1:1) and concentrated. The residue was washed with hexane and collected by filtration to obtain the title compound (3.7 g, 87%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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